molecular formula C18H21N3O B11671547 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol

2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol

Katalognummer: B11671547
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: VGPNSVINCKOLHJ-XDJHFCHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is a chemical compound with the molecular formula C17H20N4O. This compound is known for its unique structure, which includes a phenyl group attached to a piperazine ring, further connected to an ethyl-phenol moiety. It has been studied for various applications in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol typically involves the reaction of 4-phenylpiperazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol has been explored for various scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research has focused on its potential as a therapeutic agent for conditions such as Alzheimer’s disease and other neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-Chlorophenyl)piperazin-1-ylmethyl-phenol: Studied for its potential therapeutic applications.

Uniqueness

2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol stands out due to its specific structural features and the resulting biological activities. Its unique combination of a phenyl group, piperazine ring, and ethyl-phenol moiety contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H21N3O

Molekulargewicht

295.4 g/mol

IUPAC-Name

2-[(E)-C-methyl-N-(4-phenylpiperazin-1-yl)carbonimidoyl]phenol

InChI

InChI=1S/C18H21N3O/c1-15(17-9-5-6-10-18(17)22)19-21-13-11-20(12-14-21)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3/b19-15+

InChI-Schlüssel

VGPNSVINCKOLHJ-XDJHFCHBSA-N

Isomerische SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC=CC=C3O

Kanonische SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3O

Löslichkeit

1.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.